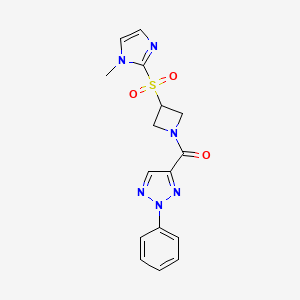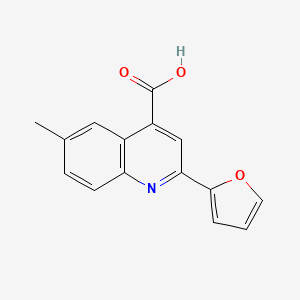
3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BTPCP and belongs to the class of propenamide derivatives.
Applications De Recherche Scientifique
Molecular Structure and Enzyme Inhibition
Molecular Characteristics and Enzyme Targeting : Analogs of the active metabolite of leflunomide, a drug known for its immunosuppressive properties, share structural similarities with "3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide". These compounds are designed to inhibit the epidermal growth factor receptor (EGFR) through a mechanism that involves locking into a planar conformation favorable for binding the ATP-binding pocket of EGFR. This structural feature suggests potential applications in designing compounds targeting specific enzymes or receptors (Ghosh, Zheng, & Uckun, 1999).
Organic Synthesis and Chemical Reactivity
Cyclization Reactions for Complex Structures : Research on bromophenyl-enamide derivatives, including those structurally related to "this compound", has demonstrated their utility in organic synthesis, such as in the construction of cephalotaxine skeletons through aryl radical cyclization. This indicates their potential in synthesizing complex organic structures, offering pathways for creating novel compounds (Taniguchi et al., 2005).
Enantioselective Alkylation : Studies have shown that enamides, related to the chemical structure , can undergo highly enantioselective alkylation reactions. This process, facilitated by Brønsted-acid catalysis, produces compounds with significant potential in medicinal chemistry and drug design, highlighting the versatility of enamides in synthesizing enantioselective products (Guo et al., 2009).
Antimicrobial and Anticonvulsant Applications
Synthesis of Heterocyclic Compounds : Derivatives of bromophenyl-enamides have been utilized in the synthesis of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridines, and pyridothienopyrimidine derivatives. Some of these compounds have shown promising antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Anticonvulsant Properties : Research involving bromophenyl-enamide analogs has also indicated potential in the area of neurology, specifically in the development of anticonvulsant agents. Studies focusing on the structure-activity relationship of these compounds have led to insights into the design of new therapeutic options for seizure disorders (Edafiogho et al., 2003).
Propriétés
IUPAC Name |
3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O/c1-12-8-13(2)18(14(3)9-12)22-19(23)16(11-21)10-15-6-4-5-7-17(15)20/h4-10H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJKWLUREPUJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC=CC=C2Br)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

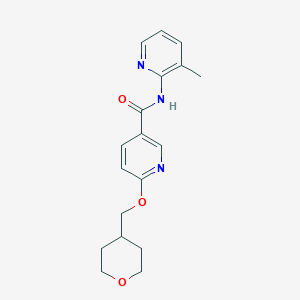
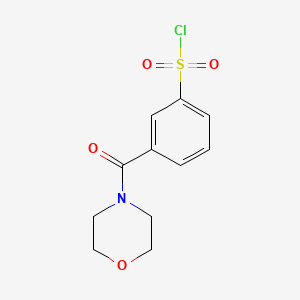
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenyl)sulfanylacetamide](/img/structure/B2566447.png)
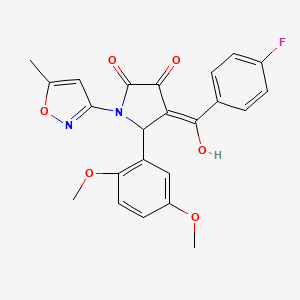
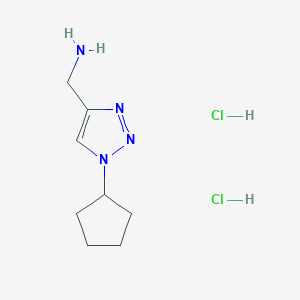
![(3E)-1-benzyl-3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2566452.png)
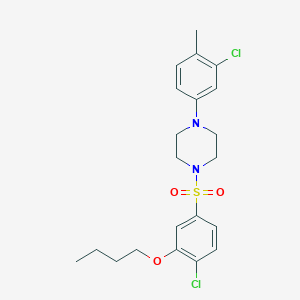
![1-methyl-1H-benzo[d]imidazol-5-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate](/img/structure/B2566454.png)

![N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2566460.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2566462.png)
